molecular formula C10H14N2O2 B2782820 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2402828-56-0

2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2782820
CAS No.: 2402828-56-0
M. Wt: 194.234
InChI Key: XNFSIQPPNGQFCS-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of methyl groups at positions 2 and 7, along with a carboxylic acid group at position 3, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by the closure of the pyrazole ring through cycloaddition reactions . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
  • 7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid

Uniqueness

2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of methyl groups at positions 2 and 7, which influence its chemical reactivity and biological activity. The carboxylic acid group at position 3 also provides a site for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h6H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFSIQPPNGQFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C(=NN12)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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